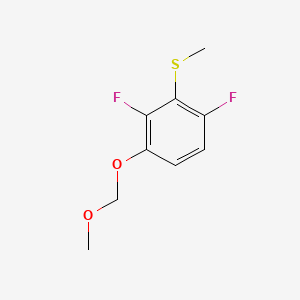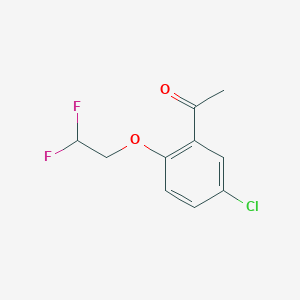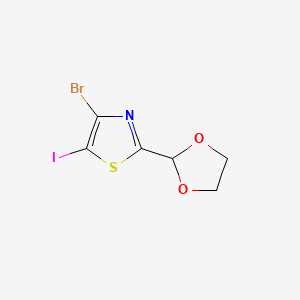
2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone is a synthetic organic compound that features both an indoline and an azetidine moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azetidine moiety.
Coupling of the Two Fragments: The final step involves coupling the indoline and azetidine fragments through a carbonyl linkage, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the indoline or azetidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted indoline or azetidine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with indoline and azetidine structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Aminoindolin-1-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
2-(6-Aminoindolin-1-yl)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
The presence of the azetidine ring in 2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone may confer unique biological properties compared to its analogs with different ring systems. The smaller ring size of azetidine could result in different binding affinities and selectivities for biological targets.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-(6-amino-2,3-dihydroindol-1-yl)-1-(azetidin-1-yl)ethanone |
InChI |
InChI=1S/C13H17N3O/c14-11-3-2-10-4-7-16(12(10)8-11)9-13(17)15-5-1-6-15/h2-3,8H,1,4-7,9,14H2 |
Clave InChI |
QXJCYANAJPWXQF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=O)CN2CCC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


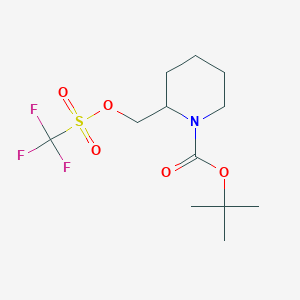

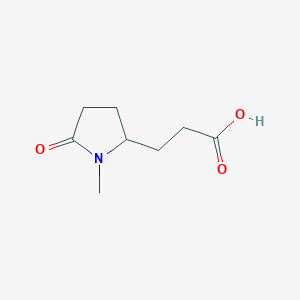
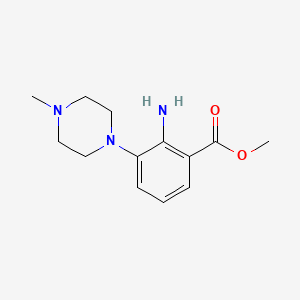


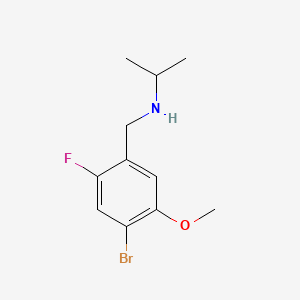
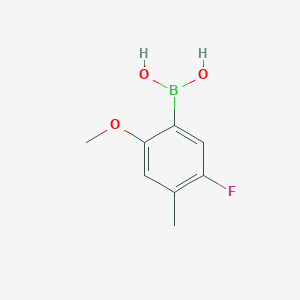
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)


